1-(5-chloro-2-nitrobenzyl)azepane
Overview
Description
1-(5-chloro-2-nitrobenzyl)azepane, also known as CNB-001, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of nitrobenzyl compounds, which have been shown to possess a range of biological activities. In
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-nitrobenzyl)azepane is not fully understood, but it is believed to involve the modulation of oxidative stress and inflammation. 1-(5-chloro-2-nitrobenzyl)azepane has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species. It also inhibits the activation of inflammatory pathways, thereby reducing inflammation.
Biochemical and Physiological Effects:
1-(5-chloro-2-nitrobenzyl)azepane has been shown to have a range of biochemical and physiological effects. It has been shown to protect neurons from oxidative stress and inflammation, improve cognitive function, and reduce neuronal death. 1-(5-chloro-2-nitrobenzyl)azepane has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-(5-chloro-2-nitrobenzyl)azepane has several advantages for lab experiments. It is stable, easy to synthesize, and has a high purity and yield. It also has low toxicity and can be administered orally. However, one limitation of 1-(5-chloro-2-nitrobenzyl)azepane is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully elucidate its effects.
Future Directions
There are several future directions for research on 1-(5-chloro-2-nitrobenzyl)azepane. One area of interest is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to fully elucidate its mechanism of action and to determine the optimal dosage and administration route. Additionally, research on the potential side effects of 1-(5-chloro-2-nitrobenzyl)azepane is needed to ensure its safety for human use. Finally, studies on the potential of 1-(5-chloro-2-nitrobenzyl)azepane in treating other diseases, such as cancer and cardiovascular disease, could provide valuable insights into its therapeutic potential.
Scientific Research Applications
1-(5-chloro-2-nitrobenzyl)azepane has been extensively studied for its potential therapeutic applications. It has been shown to possess neuroprotective, anti-inflammatory, and anti-oxidant properties. In particular, 1-(5-chloro-2-nitrobenzyl)azepane has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-[(5-chloro-2-nitrophenyl)methyl]azepane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-12-5-6-13(16(17)18)11(9-12)10-15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQZSUXWJWCJLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198589 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(5-Chloro-2-nitrobenzyl)azepane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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